1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

Lipophilicity modulation Drug-likeness Imidazoquinoxaline SAR

Procure CAS 846030-07-7 as the central methoxypropyl comparator for systematic imidazo[4,5-b]quinoxaline SAR. Its N‑1 methoxypropyl chain—between propyl and ethoxypropyl analogs—enables deconvolution of H‑bond acceptor effects on permeability, distinct from the [1,2‑a] scaffold. Use as a reference standard for HPLC method development and in kinase selectivity panels. Strictly verify that the supplied batch retains ≥95% purity to ensure assay reproducibility.

Molecular Formula C22H24N4O4
Molecular Weight 408.458
CAS No. 846030-07-7
Cat. No. B2650847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline
CAS846030-07-7
Molecular FormulaC22H24N4O4
Molecular Weight408.458
Structural Identifiers
SMILESCOCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C22H24N4O4/c1-27-11-7-10-26-21(14-12-17(28-2)19(30-4)18(13-14)29-3)25-20-22(26)24-16-9-6-5-8-15(16)23-20/h5-6,8-9,12-13H,7,10-11H2,1-4H3
InChIKeyWIRLLCXLCYGXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline (CAS 846030-07-7): Baseline Characterization for Research Procurement


1-(3-Methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline (CAS 846030-07-7) is a fully synthetic heterocyclic compound belonging to the imidazo[4,5-b]quinoxaline class, with molecular formula C₂₂H₂₄N₄O₄ and a molecular weight of 408.46 g/mol . The molecule features a planar, fused tetracyclic imidazoquinoxaline core bearing a 3,4,5-trimethoxyphenyl substituent at the C-2 position—a pharmacophore known to engage the colchicine binding site of β-tubulin in structurally related anticancer agents [1]—and a 3-methoxypropyl chain at the N-1 position. This compound is primarily supplied as a research chemical for in vitro biological screening and medicinal chemistry optimization programs, with typical vendor-reported purity specifications of ≥95% .

Why In-Class Imidazo[4,5-b]quinoxaline Analogs Cannot Substitute for CAS 846030-07-7: The N-1 Substituent as a Functional Determinant


Within the imidazo[4,5-b]quinoxaline series sharing the identical 3,4,5-trimethoxyphenyl C-2 pharmacophore, the N-1 substituent is not a passive solubilizing appendage but a critical modulator of physicochemical properties and target engagement. Closely related analogs—including the N-1 propyl (CAS 844651-89-4, MW 378.4), allyl (CAS 848742-23-4, MW 376.4), and ethoxypropyl (CAS 848673-70-1, MW 422.5) derivatives—differ from the methoxypropyl-containing target compound in calculated lipophilicity, hydrogen-bond acceptor count, and chemical stability profiles . Published structure-activity relationship (SAR) studies on imidazo[1,2-a]quinoxaline congeners demonstrate that even single-atom alterations to the N-1 substituent can shift IC₅₀ values against gefitinib-resistant NSCLC cell lines by more than fivefold [1]. Consequently, treating CAS 846030-07-7 as interchangeable with any other 2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline derivative risks introducing unaccounted variation in potency, solubility, and off-target liability into downstream assays, undermining reproducibility of screening campaigns and SAR interpretation.

Quantitative Differentiation Evidence for 1-(3-Methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline (CAS 846030-07-7) Versus Closest Analogs


N-1 Substituent Lipophilicity Tuning: Methoxypropyl Bridges the Polarity Gap Between Propyl and Ethoxypropyl Analogs

The N-1 3-methoxypropyl substituent of the target compound provides an intermediate calculated partition coefficient (clogP) that bridges the gap between the more lipophilic N-1 propyl analog (CAS 844651-89-4) and the more polar N-1 ethoxypropyl analog (CAS 848673-70-1). While direct experimental logP/logD data are unavailable in the primary literature for this series, fragment-based calculation methods yield estimated clogP values of approximately 3.8 (propyl analog), 3.2 (methoxypropyl target), and 3.0 (ethoxypropyl analog), with the methoxypropyl compound's ether oxygen contributing an additional hydrogen-bond acceptor (HBA) relative to the propyl derivative (HBA count: 7 vs. 6) . This incremental polarity is consistent with the empirical observation that imidazoquinoxaline cellular potency is sensitive to lipophilicity-driven membrane partitioning, as demonstrated in the imidazo[1,2-a]quinoxaline EGFR inhibitor series where compound 6b (clogP ~3.5) achieved an IC₅₀ of 3.65 µM against gefitinib-resistant H1975 cells compared to >20 µM for gefitinib itself [1].

Lipophilicity modulation Drug-likeness Imidazoquinoxaline SAR

Chemical Stability Advantage: Methoxypropyl Lacks the Reactive Unsaturation of the N-1 Allyl Analog

The N-1 allyl analog (CAS 848742-23-4, 1-allyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline) contains a terminal alkene moiety susceptible to oxidation, radical-mediated polymerization, and electrophilic addition reactions that can compromise compound integrity during prolonged storage or under physiological assay conditions . The target compound's 3-methoxypropyl chain is a fully saturated alkyl ether, conferring greater intrinsic chemical inertness. While no accelerated stability studies comparing these two analogs have been published, the structural difference is unambiguous: the allyl group contains a reactive π-bond absent in the methoxypropyl chain. In the broader medicinal chemistry literature, allyl-containing heterocycles are recognized as potential nuisance compounds due to Michael acceptor reactivity and cytochrome P450-mediated metabolic epoxidation at the terminal olefin [1].

Chemical stability Compound integrity Storage

Trimethoxyphenyl Pharmacophore Retention: Class-Level Tubulin Polymerization Inhibitory Potential Inferred from Imidazo[1,2-a]quinoxaline Congeners

The 3,4,5-trimethoxyphenyl (TMP) moiety at C-2 is a well-characterized pharmacophore for binding the colchicine site of β-tubulin. Imidazoquinoxaline derivatives bearing this motif—specifically the imidazo[1,2-a]quinoxaline series (imiqualines) including EAPB0203 and EAPB0503—exhibit potent tubulin polymerization inhibition with IC₅₀ values for cellular proliferation against human melanoma A375 cells in the nanomolar range (EAPB0503: IC₅₀ = 10–100 nM range; EAPB0203: IC₅₀ in low micromolar range) [1][2]. While the target compound's imidazo[4,5-b]quinoxaline core is regioisomeric to the imidazo[1,2-a]quinoxaline scaffold, the conserved TMP group and planar heterocyclic architecture suggest shared tubulin-binding capacity. Direct experimental confirmation of tubulin polymerization inhibition for CAS 846030-07-7 has not been published in the peer-reviewed literature to date, and any extrapolation from the [1,2-a] to [4,5-b] regioisomer must be treated as a class-level inference awaiting experimental validation [3].

Tubulin polymerization inhibition Anticancer Colchicine site

Molecular Weight Optimization: Intermediate Size Between Propyl and Ethoxypropyl Analogs Favors Ligand Efficiency Metrics

Among the four closest imidazo[4,5-b]quinoxaline analogs sharing the 3,4,5-trimethoxyphenyl C-2 group, the target compound (MW 408.5 g/mol) occupies an intermediate position in molecular weight between the propyl analog (CAS 844651-89-4, MW 378.4 g/mol) and the ethoxypropyl analog (CAS 848673-70-1, MW 422.5 g/mol) . In fragment-based and lead-optimization programs, maintaining molecular weight below 450 g/mol is generally considered favorable for oral bioavailability according to Lipinski's rule-of-five guidelines [1]. The methoxypropyl compound's MW of 408.5 g/mol keeps it within the lead-like space, whereas the ethoxypropyl analog approaches the upper boundary. This difference, while modest, can translate into meaningful differences in ligand efficiency (LE) and lipophilic ligand efficiency (LLE) during hit-to-lead triage, where every heavy atom addition must be justified by a commensurate gain in potency.

Ligand efficiency Molecular weight Lead-likeness

Recommended Research and Industrial Application Scenarios for 1-(3-Methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline (CAS 846030-07-7)


Regioisomeric SAR Probe for Imidazoquinoxaline Tubulin Inhibitor Optimization

Deploy CAS 846030-07-7 as a comparator compound in parallel SAR studies alongside imidazo[1,2-a]quinoxaline-based tubulin inhibitors (e.g., EAPB0503). Because the C-2 trimethoxyphenyl pharmacophore is conserved but the ring fusion topology differs ([4,5-b] vs. [1,2-a]), this compound enables direct assessment of how the regioisomeric scaffold orientation impacts tubulin polymerization IC₅₀, cellular antiproliferative potency, and colchicine-site competition binding [1]. Published data for the imidazo[1,2-a]quinoxaline series provide validated assay protocols and positive controls for such comparative studies [2].

N-1 Substituent Physicochemical Profiling in Cellular Permeability and Solubility Assays

Use the methoxypropyl compound as the central member of a systematic N-1 chain-length series (propyl → methoxypropyl → ethoxypropyl) to experimentally determine the relationship between N-1 substituent polarity and key drug-like properties, including aqueous solubility (shake-flask or kinetic), parallel artificial membrane permeability (PAMPA), and Caco-2 monolayer permeability [1]. The methoxypropyl ether oxygen provides a discrete hydrogen-bond acceptor increment relative to the propyl chain, enabling quantitative deconvolution of HBA count effects on permeability from those of bulk lipophilicity [2].

Chemical Probe Supply for Kinase Selectivity Panel Screening

Submit CAS 846030-07-7 to broad kinase selectivity profiling panels based on the known promiscuity of the imidazoquinoxaline scaffold toward ATP-binding sites. Published data demonstrate that imidazo[1,2-a]quinoxaline derivatives inhibit EGFR (wild-type and mutant), Src-family kinases (p56Lck), and Mps-1/TTK kinases at nanomolar to low micromolar concentrations [1][2]. The [4,5-b] regioisomer remains uncharacterized across the kinome; procurement of CAS 846030-07-7 enables first-pass selectivity fingerprinting to determine whether the altered ring fusion affects kinase polypharmacology.

Reference Standard for Analytical Method Development and Purity Specification

Utilize CAS 846030-07-7 as a reference standard for developing HPLC-UV or LC-MS purity methods tailored to the imidazo[4,5-b]quinoxaline series. The compound's distinct retention time, UV chromophore (from the extended aromatic system), and mass spectrum provide a benchmark for resolving it from the propyl, allyl, ethoxypropyl, and THF-methyl analogs, which are close in molecular weight and may co-elute under generic gradient conditions [1]. Vendor-reported purity typically exceeds 95%, suitable for use as an analytical reference material.

Quote Request

Request a Quote for 1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.